Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate
CAS No.: 2060024-27-1
Cat. No.: VC7151259
Molecular Formula: C10H13LiN2O2S
Molecular Weight: 232.23
* For research use only. Not for human or veterinary use.
![Lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate - 2060024-27-1](/images/structure/VC7151259.png)
Specification
CAS No. | 2060024-27-1 |
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Molecular Formula | C10H13LiN2O2S |
Molecular Weight | 232.23 |
IUPAC Name | lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C10H14N2O2S.Li/c1-6(7-2-3-7)11-10-12-8(5-15-10)4-9(13)14;/h5-7H,2-4H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Standard InChI Key | SSLVZVBPDCREHR-UHFFFAOYSA-M |
SMILES | [Li+].CC(C1CC1)NC2=NC(=CS2)CC(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₃LiN₂O₂S, with a molecular weight of 248.24 g/mol. Its IUPAC name, lithium;2-[2-(1-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate, reflects the following structural components:
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1,3-Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3.
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Cyclopropylethylamino substituent: A branched alkyl chain featuring a cyclopropyl group attached to the thiazole’s C2 position.
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Acetate group: A carboxylic acid derivative linked to the thiazole’s C4 position and complexed with lithium .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones or esters to construct the 1,3-thiazole core.
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Substituent Introduction: Alkylation or amination at the C2 position introduces the cyclopropylethylamino group.
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Acetate Functionalization: Esterification or direct substitution attaches the acetic acid moiety to C4.
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Lithiation: Reaction with lithium hydroxide or carbonate yields the final lithium salt.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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Thiazole formation | Thiourea, ethyl bromopyruvate, EtOH, Δ | 65–75 |
C2 amination | 1-Cyclopropylethylamine, DMF, K₂CO₃ | 50–60 |
Lithiation | LiOH·H₂O, H₂O/MeOH, rt | 85–90 |
Industrial-scale production optimizes solvent recovery and lithium utilization to minimize costs .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at temperatures below 40°C. Degrades upon prolonged exposure to moisture or light, necessitating storage in amber glass under argon .
Spectroscopic Data
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IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N thiazole), and 1250 cm⁻¹ (C-S bond).
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¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, cyclopropane CH₂), 2.90 (q, J=7.2 Hz, CH₂CH₃), 3.75 (s, thiazole CH₂), 6.85 (s, thiazole H5).
Applications in Scientific Research
Drug Discovery
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Scaffold for Analog Synthesis: The thiazole core serves as a template for developing PDE4 inhibitors or kinase modulators.
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Lithium Delivery Systems: Explored for enhancing lithium bioavailability in CNS-targeted formulations.
Material Science
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Coordination Polymers: Lithium-thiazole complexes form porous frameworks with potential gas storage applications .
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Related Lithium Salts
Compound | Molecular Target | Bioactivity |
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Lithium carbonate | GSK-3β, IMPase | Mood stabilization |
Lithium;2-(2-methyltriazol-4-yl)acetate | Adenosine receptors | Anticonvulsant (preclinical) |
This compound | PDE4, kinases (hypothesized) | Under investigation |
The cyclopropylethylamino group in this compound may enhance blood-brain barrier permeability compared to simpler lithium salts .
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